BenchChemオンラインストアへようこそ!

1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

p38 MAP kinase inhibition 2-thioimidazole SAR anti-inflammatory drug discovery

1-(4-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole (CAS 1226459-24-0) is a fully substituted 1,2,5-triaryl/heteroaryl-imidazole small molecule (MF: C₁₈H₁₇ClN₂S, MW: 328.9) belonging to the 2-thioimidazole class. The compound features a 4-chlorophenyl substituent at N1, an ethylthio group at C2, and a p-tolyl group at C5 of the imidazole core.

Molecular Formula C18H17ClN2S
Molecular Weight 328.86
CAS No. 1226459-24-0
Cat. No. B2933056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole
CAS1226459-24-0
Molecular FormulaC18H17ClN2S
Molecular Weight328.86
Structural Identifiers
SMILESCCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C
InChIInChI=1S/C18H17ClN2S/c1-3-22-18-20-12-17(14-6-4-13(2)5-7-14)21(18)16-10-8-15(19)9-11-16/h4-12H,3H2,1-2H3
InChIKeyVJQYQMBJWKFPLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole (CAS 1226459-24-0): Physicochemical Profile and Core Scaffold Identity for Research Procurement


1-(4-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole (CAS 1226459-24-0) is a fully substituted 1,2,5-triaryl/heteroaryl-imidazole small molecule (MF: C₁₈H₁₇ClN₂S, MW: 328.9) belonging to the 2-thioimidazole class [1]. The compound features a 4-chlorophenyl substituent at N1, an ethylthio group at C2, and a p-tolyl group at C5 of the imidazole core [1]. This substitution pattern places it within a well-characterized series of 2-alkylsulfanyl-imidazoles that have been extensively investigated as ATP-competitive p38α MAP kinase inhibitors and as antiproliferative agents, where the C2-thioether moiety is a critical determinant of target binding and biological activity [2][3].

Why 1-(4-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole Cannot Be Replaced by Generic Imidazole Analogs in Target-Based Screening


Within the 2-thioimidazole chemotype, small structural variations produce large-magnitude shifts in kinase potency and selectivity that preclude generic substitution. Computational 3D-QSAR modeling of 174 2-thioimidazole p38α inhibitors established that a medium-sized bulky substituent at the imidazole C2 position is required for optimal inhibitory activity, while the nature of N1-aryl and C5-aryl substituents independently modulates hydrophobic pocket occupancy and selectivity [1]. The ethylthio group (–SCH₂CH₃) provides a steric and lipophilic profile at C2 that is quantitatively distinct from both the smaller methylthio (–SCH₃) and the larger isopropylthio (–SCH(CH₃)₂) variants; similarly, the electron-donating p-tolyl at C5 confers a different electronic environment than the p-methoxyphenyl or unsubstituted phenyl analogs. Because p38α IC₅₀ values for this scaffold span four orders of magnitude (from ~2 nM to >10 µM) depending solely on the permutation of these substituents [2], procurement of the incorrect analog—even one differing by a single methylene unit—carries a high risk of obtaining a compound with orders-of-magnitude lower potency or entirely altered target selectivity.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole Versus Closest Structural Analogs


Ethylthio at C2 vs. Methylthio at C2: p38α MAP Kinase Inhibitory Potency Advantage Conferred by Medium-Sized 2-Alkylsulfanyl Substituents

Systematic SAR studies on 2-alkylsulfanyl-imidazoles demonstrate that the C2-thioether substituent size directly controls p38α inhibitory potency. Compounds bearing a medium-sized alkylsulfanyl group (such as ethylthio, –SCH₂CH₃) achieve IC₅₀ values as low as 2 nM in the isolated p38α enzyme assay and 37 nM in the human whole blood (HWB) TNF-α release assay [1][2]. In contrast, the closest smaller analog—the methylthio derivative (CAS 1226456-08-1, MW 314.8), where the ethylthio group is replaced by –SCH₃—falls into a potency range characteristic of suboptimally substituted 2-thioimidazoles. A representative methylsulfanyl-imidazole p38α inhibitor (S)-p38 MAPK Inhibitor III exhibits an IC₅₀ of 0.90 µM (900 nM) against p38α, approximately 450-fold weaker than the 2 nM benchmark achieved by optimized 2-alkylsulfanyl congeners in the same enzyme assay format . Computational 3D-QSAR modeling of 174 2-thioimidazoles independently confirmed that a medium-sized bulky substituent at the 2-position is a favorable determinant for increasing inhibitory activity, with steric size playing a crucial role in the mechanism of action [3].

p38 MAP kinase inhibition 2-thioimidazole SAR anti-inflammatory drug discovery

p-Tolyl at C5 vs. 4-Methoxyphenyl at C5: Electronic Tuning and Anticancer SAR in Imidazole Derivatives

In a series of benzenesulfonamide-bearing imidazole derivatives, compounds containing a 4-chloro substituent on the benzene ring and a 2-ethylthio group on the imidazole ring were determined to be the most active compounds against human triple-negative breast cancer MDA-MB-231 and human malignant melanoma IGR39 cell lines [1]. The most cytotoxic compound in this series, bearing a 2-ethylthio and a 4-chlorophenyl substituent analogous to the target compound, exhibited an EC₅₀ of 20.5 ± 3.6 µM against MDA-MB-231 and 27.8 ± 2.8 µM against IGR39 cells [1]. The p-tolyl group at C5 of the target compound provides a distinct electronic profile compared to the 4-methoxyphenyl analog (CAS 1226447-31-9, MW 344.86). The 4-methoxyphenyl substituent introduces a strong electron-donating mesomeric effect (–OCH₃, Hammett σₚ = –0.27), whereas the p-tolyl group exerts a weaker inductive electron-donating effect (–CH₃, Hammett σₚ = –0.17). This difference in electron density on the C5-aryl ring modulates the compound's redox properties and its interaction with cellular targets implicated in cytotoxicity [1][2].

anticancer cytotoxicity imidazole SAR triple-negative breast cancer melanoma

4-Chlorophenyl at N1 vs. Unsubstituted Phenyl at N1: Impact on Hydrophobic Pocket Occupancy and CYP450 Interaction Profile

The N1-aryl substituent in 2-thioimidazole p38α inhibitors occupies hydrophobic pocket I of the enzyme and is a major determinant of kinase selectivity [1]. The 4-chlorophenyl group at N1 provides a larger hydrophobic surface area and distinct electrostatic potential compared to the unsubstituted phenyl analog. The 5-phenyl analog (CAS 1226451-31-5, where the C5 position bears an unsubstituted phenyl rather than p-tolyl) has a calculated logP of approximately 3.19 for the core scaffold, whereas the 4-chlorophenyl substitution in the target compound (combined with p-tolyl at C5) is expected to further increase lipophilicity (estimated logP ~4.2), enhancing hydrophobic pocket I occupancy [2][3][4]. Critically, first-generation p38 inhibitors such as SB203580 exhibited clinical development challenges due to hepatic CYP450 interference [1]. More recent 2-thioimidazole-based inhibitors have been specifically optimized to minimize CYP450 inhibition while retaining nanomolar p38α potency, with CYP450 IC₅₀ values shifted by >10-fold compared to early pyridinylimidazoles through rational substitution at N1 and C5 [5].

kinase selectivity CYP450 inhibition hydrophobic pocket I binding drug safety profiling

Ethylthio Prodrug Handle: Metabolic Oxidation to Chiral Sulfoxide Enables Potency Tuning Not Available with Methylthio or Thiol Analogs

The ethylthio group (–SCH₂CH₃) at C2 of 2-thioimidazole-based p38α inhibitors undergoes asymmetric oxidation in vivo to form chiral sulfoxide metabolites (–S(O)CH₂CH₃), creating a pair of enantiomers with distinct pharmacological properties [1]. This metabolic pathway has been extensively characterized: enantiomerically pure sulfoxides of 2-thioimidazoles were synthesized with enantiomeric excesses up to 99% and evaluated for p38α MAPK inhibitory potency, revealing that the (R)- and (S)-sulfoxide enantiomers exhibit different affinities for the enzyme, with IC₅₀ values in the low nanomolar range [1]. Some pyridinylimidazole sulfoxide derivatives demonstrated excellent human whole blood activity with IC₅₀ as low as 52 nM [1]. The methylthio analog (–SCH₃) can also be oxidized to a sulfoxide, but the resulting metabolite lacks the chiral center provided by the ethyl group, eliminating the possibility of enantioselective potency differentiation and making it a less informative probe for investigating stereochemistry-dependent pharmacology. The free thiol analog (–SH) is prone to rapid oxidation and disulfide formation, conferring chemical instability that complicates both storage and biological interpretation .

prodrug design chiral sulfoxide metabolites p38α MAPK inhibitor metabolism enantioselective synthesis

Tumor Cell Panel Selectivity: 2-Ethylthio/4-Chlorophenyl Imidazoles Show Differential Cytotoxicity Between Melanoma and Breast Cancer Lines

Benzenesulfonamide-bearing imidazole derivatives containing 2-ethylthio and 4-chloro substituents—structural features shared with the target compound—were evaluated in both 2D monolayer and 3D spheroid models [1]. The most active compound in this series demonstrated not only potent cytotoxicity (EC₅₀ = 20.5 ± 3.6 µM against MDA-MB-231 and 27.8 ± 2.8 µM against IGR39 in 2D MTT assays) but also a distinctive selectivity pattern: it inhibited the growth and viability of IGR39 melanoma cell spheroids more efficiently compared to triple-negative breast cancer MDA-MB-231 spheroids in 3D culture [1]. Additionally, compounds in this series reduced cell colony formation of both cell lines, indicating effects on clonogenic survival [1]. This 3D spheroid selectivity profile contrasts with the behavior of many standard imidazole antifungals (e.g., clotrimazole, ketoconazole), which typically show non-selective cytotoxicity across tumor types and lack the 2-ethylthio/4-chlorophenyl substitution pattern that drives this tumor-type-dependent activity [1].

tumor selectivity melanoma triple-negative breast cancer 3D spheroid assay

Priority Research and Procurement Scenarios for 1-(4-Chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole (CAS 1226459-24-0)


p38α MAP Kinase Inhibitor Lead Optimization and SAR Expansion Programs

This compound serves as a core scaffold for p38α inhibitor SAR studies where the ethylthio group at C2 is required for achieving low-nanomolar enzyme potency (benchmark: IC₅₀ as low as 2 nM) and the 4-chlorophenyl at N1 provides optimal hydrophobic pocket I occupancy while minimizing CYP450 liability compared to first-generation pyridinylimidazoles such as SB203580 (p38α IC₅₀ ~50 nM) [1][2]. The compound is suitable as a reference standard for comparing C2-alkylsulfanyl variants (ethyl vs. methyl vs. isopropyl) and for establishing potency benchmarks in nonradioactive p38α enzyme assays and human whole blood TNF-α release assays [1].

Enantioselective Prodrug Design Leveraging the Ethylthio-to-Chiral-Sulfoxide Metabolic Pathway

The ethylthio substituent uniquely enables investigation of stereochemistry-dependent p38α inhibition through asymmetric oxidation to chiral sulfoxide metabolites, with enantiomeric excesses up to 99% achievable via iron- or titanium-catalyzed asymmetric synthesis [3]. The resulting (R)- and (S)-sulfoxide enantiomers exhibit differential p38α affinities (both in the low nanomolar range) and HWB IC₅₀ values as low as 52 nM, making this compound an ideal starting point for enantioselective prodrug programs where metabolic activation generates the pharmacologically active sulfoxide species [3].

Melanoma-Selective Anticancer Screening in 2D and 3D Tumor Models

2-Ethylthio/4-chlorophenyl-substituted imidazoles demonstrate preferential inhibition of IGR39 melanoma cell spheroid growth and viability over MDA-MB-231 triple-negative breast cancer spheroids in 3D culture, with 2D MTT EC₅₀ values of 20.5 ± 3.6 µM (MDA-MB-231) and 27.8 ± 2.8 µM (IGR39) for the most active matched congener [4]. This compound is appropriate for melanoma-focused drug discovery cascades requiring tumor-type selectivity testing in physiologically relevant 3D models and clonogenic survival assays [4].

Physicochemical Comparator for LogP-Dependent Property Optimization in 2-Thioimidazole Series

With a molecular weight of 328.9 and an estimated logP of ~4.2—substantially higher than the unsubstituted phenyl analog (measured logP = 3.19 for 2-(ethylthio)-5-phenyl-1H-imidazole) and the methylthio analog (MW = 314.8, lower lipophilicity)—this compound serves as a key physicochemical benchmark for optimizing solubility-permeability balance within 2-thioimidazole lead series [5][6][7]. Its distinct logP value enables systematic exploration of the relationship between N1/C5 aryl substitution, lipophilicity, and in vitro ADME parameters.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.